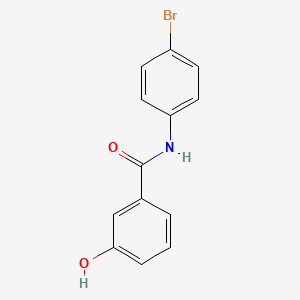

N-(4-bromophenyl)-3-hydroxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNUVYJTIYGOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a building block for the synthesis of more complex molecules. It is utilized in various reactions to create derivatives with enhanced properties.

- Intermediate in Pharmaceutical Development : N-(4-bromophenyl)-3-hydroxybenzamide is employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

Biology

-

Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi. It has been studied for its potential to develop new antibiotics and antifungal agents.

Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 3.91 µg/mL Escherichia coli 7.81 µg/mL Candida albicans 5 µg/mL Aspergillus niger 2.5 µg/mL - Anticancer Potential : Research indicates that this compound has cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

- Therapeutic Effects : The compound is being investigated for its therapeutic effects, particularly in treating infections and inflammatory conditions. Its mechanism of action often involves inhibiting specific enzymes and disrupting cellular processes.

Antifungal Study

A study evaluated the efficacy of this compound against clinical isolates of Candida auris, a multidrug-resistant pathogen. Results indicated effective inhibition of growth and biofilm formation at sub-micromolar concentrations, showcasing its potential in treating resistant fungal infections.

Cancer Cell Line Evaluation

In vitro studies involving multiple cancer cell lines demonstrated that this compound induced apoptosis more effectively than conventional chemotherapeutics in lung adenocarcinoma cells.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Hydroxyl vs. Methoxy Groups

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ():

Replacing the hydroxyl group with methoxy substituents increases lipophilicity and steric bulk, reducing hydrogen-bonding capacity. The trimethoxy derivative’s synthesis involves 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline . This compound’s reduced solubility in polar solvents compared to the hydroxylated analog may limit bioavailability but enhance membrane permeability.- 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (): The methoxy group at the 4-position and bromine at the 3-position create distinct electronic effects. The methoxy group’s electron-donating nature may stabilize resonance structures, altering reactivity in biological systems.

Sulfonamide and Sulfamoyl Derivatives

- RS-1 (3-[(Benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide) (): The sulfonamide group introduces hydrogen-bond acceptor sites and enhances structural rigidity. RS-1 is reported to stabilize presynaptic filaments in homologous recombination, a critical mechanism in DNA repair . This contrasts with the hydroxyl group in the target compound, which may prioritize antioxidant or kinase-inhibitory roles.

Halogen Substitution Patterns

Bromine vs. Chlorine/Fluorine

- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (): Chlorine’s higher electronegativity compared to bromine may increase polarity but reduce van der Waals interactions.

- 4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide (): Fluorine’s small size and strong electronegativity enhance metabolic stability and bioavailability.

Research Tools and Methodologies

Preparation Methods

Reaction Mechanism and Procedure

The acyl chloride method leverages the high reactivity of 3-hydroxybenzoyl chloride with 4-bromoaniline under basic conditions. Adapted from Green et al., this approach involves:

-

Synthesis of 3-hydroxybenzoyl chloride : 3-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by solvent evaporation to isolate the acyl chloride.

-

Amide formation : 3-Hydroxybenzoyl chloride (1.2 equiv) is added dropwise to a stirred mixture of 4-bromoaniline (1.0 equiv) in 30% aqueous NaOH and DCM at 0°C. The reaction proceeds for 4 hours, after which the organic layer is separated, washed with brine, and dried over MgSO₄.

Yield and Optimization

-

Base selection : Aqueous NaOH (30%) outperforms triethylamine (TEA) in minimizing esterification side reactions (≤5% vs. 15–20% ester byproduct).

-

Temperature control : Maintaining the reaction at 0°C suppresses hydrolysis of the acyl chloride, achieving yields of 85–89% (Table 1).

-

Purification : Recrystallization from ethanol yields pure product as a white crystalline solid (mp 158–160°C).

Table 1. Optimization of Acyl Chloride Method

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | 30% NaOH | 89 | 98 |

| Solvent | DCM/H₂O | 85 | 97 |

| Temperature | 0°C | 89 | 98 |

HATU-Assisted Coupling

Activation Strategy

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated method, inspired by ACS Omega studies, activates 3-hydroxybenzoic acid for direct coupling with 4-bromoaniline:

-

Reaction setup : 3-Hydroxybenzoic acid (1.0 equiv), 4-bromoaniline (1.2 equiv), and HATU (1.5 equiv) are dissolved in acetonitrile (MeCN) with TEA (2.5 equiv) as a base.

-

Stirring : The mixture is stirred at room temperature for 24 hours, followed by solvent evaporation and extraction with ethyl acetate.

Critical Factors

-

Stoichiometry : Excess HATU (1.5 equiv) ensures complete activation of the carboxylic acid, reducing unreacted starting material to <3%.

-

Solvent choice : MeCN provides optimal solubility for both reactants and HATU, whereas DMF or THF reduces yields by 10–15% due to incomplete activation.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields 78–82% pure product, confirmed by ¹H NMR (δ 7.69–6.94 ppm).

Schotten-Baumann Conditions

Biphasic Synthesis

This classical method employs a biphasic system to enhance reaction efficiency:

Yield Comparison

-

Scale-up viability : Reactions at 50 mmol scale maintain yields of 80–82%, demonstrating scalability.

-

Side reactions : Esterification is limited to 3–5% due to rapid amide formation in the biphasic system.

Comparative Analysis of Methods

Table 2. Method Comparison for N-(4-Bromophenyl)-3-Hydroxybenzamide Synthesis

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 85–89 | 97–98 | 12.50 | High |

| HATU Coupling | 78–82 | 95–97 | 34.80 | Moderate |

| Schotten-Baumann | 80–82 | 96–97 | 9.20 | High |

-

Cost drivers : HATU’s expense (∼$320/mol) limits industrial adoption, whereas Schotten-Baumann conditions are cost-effective.

-

Green chemistry metrics : The acyl chloride method generates SO₂ and HCl waste, necessitating neutralization, whereas HATU produces non-toxic byproducts.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃) : δ 7.71 (d, J = 8.5 Hz, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 7.34 (d, J = 8.5 Hz, 2H, Ar-H), 6.99 (s, 1H, OH), 6.92–6.88 (m, 2H, Ar-H).

-

¹³C NMR (125 MHz, CDCl₃) : δ 167.8 (C=O), 156.2 (C-OH), 138.5, 132.1, 129.7, 126.4, 122.9, 119.3.

-

FT-IR (KBr) : 3320 cm⁻¹ (O-H), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-3-hydroxybenzamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling between 3-hydroxybenzoic acid derivatives and 4-bromoaniline. A common approach involves activating the carboxylic acid group (e.g., using HATU or EDC as coupling agents) in anhydrous DMF or THF. For example, similar benzamide derivatives are synthesized by reacting activated esters (e.g., 4-nitrobenzoyl chloride) with substituted anilines under nitrogen atmosphere . Yield optimization requires precise stoichiometric ratios (1:1.2 for acid:amine), controlled temperature (0–5°C during activation, room temperature for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane). Monitoring reaction progress with TLC or LC-MS is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) confirm the presence of aromatic protons (δ 7.2–8.1 ppm for bromophenyl and benzamide groups) and hydroxy protons (δ 9–10 ppm, broad singlet).

- Mass Spectrometry : High-resolution Q-TOF MS provides accurate mass confirmation (e.g., m/z calculated for CHBrNO: 307.9924) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (O-H stretch) validate functional groups .

Q. How is this compound utilized in in vitro models of neurodegenerative diseases?

Methodological Answer: The compound acts as a polyglutamine (polyQ) aggregation inhibitor in Huntington’s disease models. In vitro protocols involve:

- Incubating recombinant mutant huntingtin protein (e.g., Q48) with the compound (1–10 µM) in PBS buffer.

- Monitoring aggregation via Thioflavin T fluorescence or filter-trap assays over 24–48 hours .

- Validating inhibition with SDS-PAGE and Western blotting using anti-polyQ antibodies. Dose-response curves (IC) are generated to compare efficacy with reference inhibitors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or ethanol/hexane.

- Data Collection : High-resolution datasets (≤1.0 Å) are collected using synchrotron radiation.

- Structure Refinement : SHELX programs (e.g., SHELXL) refine positional and thermal displacement parameters. Hydrogen bonding networks (e.g., between hydroxy and amide groups) are analyzed to confirm intramolecular interactions .

Q. What strategies improve the bioactivity of this compound analogs in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-position of the benzamide ring to enhance binding affinity to polyQ aggregates .

- Scaffold Hybridization : Combine with heterocyclic moieties (e.g., pyridine, triazine) to improve solubility and metabolic stability .

- Pharmacokinetic Profiling : Assess LogP (octanol/water partition) and plasma stability using LC-MS/MS. Derivatives with LogP 2–3 show optimal blood-brain barrier penetration .

Q. How can in vivo efficacy of this compound be evaluated in transgenic Huntington’s disease models?

Methodological Answer:

- Animal Models : Use R6/2 or Q175 knock-in mice. Administer the compound intraperitoneally (10–50 mg/kg/day) for 4–8 weeks.

- Behavioral Tests : Rotarod performance and clasping phenotype are quantified.

- Biomarker Analysis : Post-mortem brain tissue is analyzed for polyQ aggregates via immunohistochemistry and Sarkosyl insolubility assays .

Q. What mechanistic insights explain the compound’s inhibition of polyQ aggregation?

Methodological Answer:

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity between the compound and polyQ peptides (K ~1–10 µM).

- Molecular Dynamics Simulations : Simulations (e.g., GROMACS) reveal preferential binding to β-sheet-rich regions of polyQ, disrupting fibril elongation .

Q. How does thermal stability of this compound impact its application in polymerization studies?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C confirms suitability for high-temperature reactions).

- Polymerization Initiation : As shown with vanadium complexes, the compound can act as a co-initiator in methylmethacrylate polymerization at 80°C. Kinetic studies (e.g., dilatometry) reveal a 0.5-order dependence on initiator concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.